LXR-beta and daf-12 Inhibitory Activity
This compound exhibits measurable inhibitory activity against the human nuclear receptor LXR-beta (Oxysterols receptor LXR-beta) and the C. elegans nuclear hormone receptor daf-12. While the reported IC50 of 67.5 µM against daf-12 is modest, it provides a defined, quantitative benchmark for this specific chemical probe. In contrast, a closely related structural analog, the para-substituted isomer 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, shows no detectable activity against LXR-beta in comparable assays, highlighting the critical importance of the meta-substitution pattern for target engagement [1][2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 67.5 µM (67,500 nM) |
| Comparator Or Baseline | 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 328908-02-7): No activity detected against LXR-beta in a comparable primary screening assay. |
| Quantified Difference | Target compound shows quantifiable inhibition, while the para-substituted comparator is inactive. |
| Conditions | In vitro binding assay. Source: The Scripps Research Institute Molecular Screening Center (MLPCN). Curated by PubChem BioAssay (AID: 720734 for daf-12; AID: 720737 for LXR-beta). |
Why This Matters
This provides a clear, quantifiable basis for selecting the meta-substituted compound over its para-isomer for research focused on LXR-beta or related nuclear receptor pathways.
- [1] BindingDB. (n.d.). BDBM48214: 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine. Retrieved April 17, 2026. View Source
- [2] PubChem BioAssay. (n.d.). AID 720737: LXR-beta Assay. Retrieved April 17, 2026. View Source
